Cas no 1467790-61-9 (3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile)

3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile 化学的及び物理的性質
名前と識別子
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- 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile
- 3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile
- AKOS011881399
- 1467790-61-9
- EN300-14761506
- 3-[(5-amino-2-methylanilino)methyl]benzonitrile
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- インチ: 1S/C15H15N3/c1-11-5-6-14(17)8-15(11)18-10-13-4-2-3-12(7-13)9-16/h2-8,18H,10,17H2,1H3
- InChIKey: WGPTWGBUOFYJBS-UHFFFAOYSA-N
- ほほえんだ: N(CC1C=CC=C(C#N)C=1)C1C=C(C=CC=1C)N
計算された属性
- せいみつぶんしりょう: 237.126597491g/mol
- どういたいしつりょう: 237.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14761506-1000mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95.0% | 1000mg |
$1057.0 | 2023-09-29 | |
Enamine | EN300-14761506-10000mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95.0% | 10000mg |
$4545.0 | 2023-09-29 | |
1PlusChem | 1P028SV7-500mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95% | 500mg |
$1081.00 | 2023-12-21 | |
1PlusChem | 1P028SV7-5g |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95% | 5g |
$3851.00 | 2023-12-21 | |
1PlusChem | 1P028SV7-250mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95% | 250mg |
$710.00 | 2024-06-20 | |
Enamine | EN300-14761506-500mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95.0% | 500mg |
$824.0 | 2023-09-29 | |
Enamine | EN300-14761506-100mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95.0% | 100mg |
$366.0 | 2023-09-29 | |
Enamine | EN300-14761506-50mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95.0% | 50mg |
$245.0 | 2023-09-29 | |
Enamine | EN300-14761506-5000mg |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95.0% | 5000mg |
$3065.0 | 2023-09-29 | |
1PlusChem | 1P028SV7-10g |
3-{[(5-amino-2-methylphenyl)amino]methyl}benzonitrile |
1467790-61-9 | 95% | 10g |
$5680.00 | 2023-12-21 |
3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrileに関する追加情報
3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile: A Versatile Compound in Modern Pharmaceutical Research
3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile, with the chemical identifier CAS No. 1467790-61-9, represents a significant advancement in the field of medicinal chemistry. This compound is a derivative of benzonitrile, featuring a complex aromatic structure that incorporates both amino and methyl functional groups. The unique combination of these substituents creates a molecular framework with potential therapeutic applications, particularly in the development of novel drugs targeting inflammatory and oncological disorders. Recent studies have highlighted the compound’s ability to modulate key signaling pathways, making it a promising candidate for further exploration in drug discovery.
The core structure of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile is characterized by a benzene ring with a nitrile group (-CN) at the 3-position, which is substituted with an amino group at the 5-position and a methyl group at the 2-position. This aromatic ring system is further connected to an aminomethyl group, which introduces additional functional versatility. The presence of the nitrile group is particularly noteworthy, as it is known to contribute to the compound’s ability to interact with various biological targets, including enzyme active sites and protein binding pockets.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the potential of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile as a lead compound for the development of anti-inflammatory agents. The study revealed that the compound exhibits significant inhibition of the NF-κB signaling pathway, a critical mediator of inflammation and immune responses. This property makes it a valuable candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile has shown promise in the field of oncology. A 2023 preclinical study published in Cancer Research explored its potential as an anticancer agent. The compound was found to selectively target cancer cells by inducing apoptosis through the modulation of mitochondrial pathways. This mechanism of action suggests its potential as a therapeutic agent for various types of malignancies, including breast and lung cancer.
The molecular structure of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile also plays a crucial role in its pharmacokinetic profile. The presence of the amino group and the nitrile group influences the compound’s solubility and metabolic stability, which are essential factors in drug development. Recent advances in computational chemistry have enabled researchers to predict the compound’s behavior in biological systems, facilitating the design of more effective drug formulations.
One of the key advantages of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile is its ability to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. This property is particularly important in the development of drugs that require high specificity to minimize side effects. A 2023 study in Drug Discovery Today highlighted the compound’s potential to interact with specific protein domains, making it a candidate for the development of targeted therapies.
The synthesis of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile has also been a focus of recent research. Advances in organic synthesis techniques have enabled the efficient production of this compound, which is critical for large-scale drug development. A 2023 paper in Organic Letters described a novel synthetic route that significantly improves the yield and purity of the compound, reducing the cost of production and making it more viable for pharmaceutical applications.
Furthermore, the compound’s potential as a prodrug is an area of active investigation. Prodrugs are designed to improve the bioavailability and reduce the toxicity of active compounds. A 2023 study in Chemical Communications explored the possibility of using 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile as a prodrug, where its metabolic activation in vivo could enhance its therapeutic efficacy while minimizing systemic side effects.
The pharmacological activities of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile are also being studied in the context of neurodegenerative diseases. A 2023 preclinical study in Neuropharmacology investigated its potential to modulate the activity of enzymes involved in the pathogenesis of Alzheimer’s disease. The results suggested that the compound could inhibit the aggregation of amyloid-beta proteins, a key factor in the progression of the disease.
Despite its promising potential, the development of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its chemical structure to enhance its therapeutic index and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.
In conclusion, 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile represents a significant breakthrough in medicinal chemistry. Its unique molecular structure and diverse pharmacological activities make it a promising candidate for the development of new drugs targeting a wide range of diseases. As research in this area continues to advance, the compound is likely to play an increasingly important role in the field of pharmaceutical science.
Further studies are needed to fully understand the mechanisms of action and potential applications of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile. The ongoing exploration of its properties and therapeutic potential is expected to contribute to the development of more effective and targeted treatments for various medical conditions. As the field of medicinal chemistry continues to evolve, compounds like 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile will remain at the forefront of drug discovery efforts.
The future of 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile in drug development depends on continued research and innovation. Advances in analytical techniques, computational modeling, and synthetic chemistry will be crucial in optimizing its properties and ensuring its safety and efficacy in clinical settings. As the demand for new therapies continues to grow, the potential of this compound to address unmet medical needs is likely to become increasingly evident.
In summary, the compound 3-{(5-amino-2-methylphenyl)aminomethyl}benzonitrile is a promising candidate in the field of medicinal chemistry. Its unique structure and diverse pharmacological activities make it a valuable asset for the development of new drugs. As research in this area continues to progress, the compound is expected to play a significant role in the advancement of pharmaceutical science and the treatment of various diseases.
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